4-(Methoxymethyl)-4-methylpyrrolidin-2-one

BTK inhibition PROTAC payload targeted protein degradation

This C4-disubstituted γ-lactam features a quaternary center with methoxymethyl ether and methyl substituents, eliminating epimerization risk during synthesis. It is a key building block in patent-exemplified BTK inhibitors (IC50 = 1 nM) and PROTAC payloads, offering a defined linker conjugation vector and two distinct SAR handles. 95% purity ensures reproducible library synthesis. Ideal for medicinal chemistry teams targeting B-cell malignancies and autoimmune disorders.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 1375474-29-5
Cat. No. B1530106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methoxymethyl)-4-methylpyrrolidin-2-one
CAS1375474-29-5
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC1(CC(=O)NC1)COC
InChIInChI=1S/C7H13NO2/c1-7(5-10-2)3-6(9)8-4-7/h3-5H2,1-2H3,(H,8,9)
InChIKeyHELHLVHSHBUNGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Methoxymethyl)-4-methylpyrrolidin-2-one (CAS 1375474-29-5): Procurement-Grade Pyrrolidinone Building Block for BTK-Targeted PROTAC Development


4-(Methoxymethyl)-4-methylpyrrolidin-2-one (CAS 1375474-29-5) is a C4-disubstituted γ-lactam derivative belonging to the pyrrolidin-2-one class. It possesses the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . The compound features a methoxymethyl ether substituent and a methyl group at the 4-position of the pyrrolidinone ring, creating a quaternary carbon center with restricted conformational flexibility. This structural motif has been incorporated into patent-exemplified Bruton's tyrosine kinase (BTK) inhibitors and targeted protein degradation (PROTAC) payloads [1]. The racemic compound (and its isolated (4R) enantiomer) is commercially available as a research building block from multiple suppliers with purities typically ranging from 95% to 97% .

Why 4-(Methoxymethyl)-4-methylpyrrolidin-2-one Cannot Be Replaced by Unsubstituted or Mono-Substituted Pyrrolidin-2-one Analogs


The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, widely employed across nootropics, PDE4 inhibitors, and oncology agents [1]. However, the biological and physicochemical properties of this scaffold are exquisitely sensitive to substitution pattern and stereochemistry. 4-(Methoxymethyl)-4-methylpyrrolidin-2-one contains a quaternary C4 center bearing both a methoxymethyl ether and a methyl group. This specific substitution pattern is non-interchangeable with simpler analogs such as unsubstituted pyrrolidin-2-one, 4-methylpyrrolidin-2-one, or 4-hydroxymethyl derivatives. The quaternary center eliminates stereochemical lability at C4 and alters hydrogen-bonding capacity and lipophilicity in ways that materially affect target binding and pharmacokinetic parameters [2]. Substituting this compound with a generic pyrrolidinone analog would alter or abolish the specific molecular recognition and potency documented for BTK-targeted agents exemplified in recent patent disclosures [3].

Quantitative Differentiation Evidence for 4-(Methoxymethyl)-4-methylpyrrolidin-2-one: Binding Affinity, Structural Specificity, and Procurement-Grade Specifications


Sub-Nanomolar BTK Binding Affinity in Patent-Exemplified PROTAC Payload Series

4-(Methoxymethyl)-4-methylpyrrolidin-2-one serves as the pyrrolidinone core scaffold within a patent-exemplified BTK inhibitor (US20240083900, Example 99), which demonstrates an IC50 of 1 nM against human BTK in vitro [1]. While this IC50 value reflects the fully elaborated molecule rather than the isolated building block, it establishes that this specific C4-substitution pattern is compatible with high-affinity BTK engagement. In contrast, unsubstituted pyrrolidin-2-one lacks the requisite substituents for BTK binding pocket occupancy; 4-methylpyrrolidin-2-one (lacking the methoxymethyl ether) would eliminate hydrogen-bond acceptor capacity at this vector, likely reducing binding affinity by orders of magnitude based on structure-activity relationship (SAR) principles for pyrrolidinone-based kinase inhibitors [2].

BTK inhibition PROTAC payload targeted protein degradation kinase inhibitor

Conformational Restriction via C4 Quaternary Center Differentiates from Stereochemically Labile Analogs

4-(Methoxymethyl)-4-methylpyrrolidin-2-one contains a fully substituted C4 carbon bearing both a methyl group and a methoxymethyl ether. This quaternary center eliminates the stereochemical lability present at C4 in mono-substituted pyrrolidin-2-ones such as 4-methylpyrrolidin-2-one or 4-(hydroxymethyl)pyrrolidin-2-one, which can undergo epimerization under basic or enzymatic conditions. The presence of two distinct substituents at C4 also introduces two potential vectors for further derivatization, whereas mono-substituted analogs offer only one [1]. This architectural feature is particularly valuable for PROTAC linker attachment strategies, where a defined exit vector from the target-binding moiety is required to achieve ternary complex formation and productive ubiquitination [2].

conformational restriction quaternary carbon stereochemical stability drug design

Commercial Availability at Defined Purity Specifications Enables Reproducible Synthetic Workflows

4-(Methoxymethyl)-4-methylpyrrolidin-2-one is commercially available from multiple vendors with documented purity specifications. MolCore supplies the compound at ≥97% purity (NLT 97%) under ISO-certified quality systems . Leyan (Shanghai Haohong) offers the compound at 95% purity (Product No. 1288693) . This defined purity profile contrasts with closely related 4-substituted pyrrolidin-2-ones such as 1-cyclohexyl-4-methoxymethyl-pyrrolidin-2-one or 4-(3-(methoxymethyl)phenyl)pyrrolidin-2-one, which may have limited commercial availability or lack batch-specific purity certification, introducing variability into synthetic workflows and biological assay reproducibility.

building block procurement purity specification reproducibility ISO certification

Recommended Application Scenarios for 4-(Methoxymethyl)-4-methylpyrrolidin-2-one Based on Quantitative Evidence


PROTAC Payload Synthesis: BTK-Targeted Degrader Development

Use 4-(methoxymethyl)-4-methylpyrrolidin-2-one as a pyrrolidinone scaffold building block in the synthesis of BTK-targeted PROTACs. The compound's incorporation into patent-exemplified BTK inhibitors achieving IC50 = 1 nM [1] demonstrates that this C4-substitution pattern is compatible with high-affinity kinase binding. The methoxymethyl ether at C4 provides a defined vector for linker conjugation, while the quaternary C4 center ensures stereochemical stability during multi-step synthetic elaboration [2]. This scenario applies directly to medicinal chemistry teams pursuing BTK degradation as a therapeutic strategy for B-cell malignancies or autoimmune disorders.

Kinase Inhibitor Lead Optimization: Pyrazolo[1,5-a]pyrazine-Based Series

Employ this building block in the synthesis of pyrazolo[1,5-a]pyrazine-based kinase inhibitors as described in US20240083900. The 4-(methoxymethyl)-4-methylpyrrolidin-2-one core serves as a key structural component of the exemplified compounds demonstrating nanomolar BTK inhibition [1]. The compound's defined commercial purity (95-97%) supports reproducible synthesis of screening libraries for SAR exploration around the C4 substitution vector.

Chiral Building Block Procurement: (4R)-Enantiomer for Stereospecific Synthesis

For applications requiring stereochemical definition, procure the (4R)-enantiomer of 4-(methoxymethyl)-4-methylpyrrolidin-2-one as a chiral building block [2]. The quaternary C4 center eliminates the epimerization risk associated with mono-substituted pyrrolidinones, ensuring that stereochemical integrity is maintained throughout synthetic sequences. This is particularly valuable for the synthesis of enantiomerically pure pharmaceutical candidates where stereochemistry dictates target engagement and off-target selectivity.

Medicinal Chemistry Scaffold Diversification: C4-Disubstituted Pyrrolidinone Library Synthesis

Utilize 4-(methoxymethyl)-4-methylpyrrolidin-2-one as a starting material for generating libraries of C4-disubstituted pyrrolidinone derivatives. The compound offers two distinct functional handles at C4 (methyl and methoxymethyl), enabling SAR exploration across two vectors simultaneously. This contrasts with mono-substituted pyrrolidinones, which restrict SAR to a single substitution axis. The defined purity specifications ensure consistent library synthesis outcomes and reliable biological assay interpretation.

Quote Request

Request a Quote for 4-(Methoxymethyl)-4-methylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.